molecular formula C11H15N B575556 N-(cyclobutylmethyl)aniline CAS No. 191664-09-2

N-(cyclobutylmethyl)aniline

Cat. No.: B575556
CAS No.: 191664-09-2
M. Wt: 161.248
InChI Key: NKLFLMIOOKWFHK-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)aniline: is an organic compound with the molecular formula C11H15N It consists of an aniline moiety where the nitrogen atom is bonded to a cyclobutylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method to synthesize N-(cyclobutylmethyl)aniline involves the reductive amination of aniline with cyclobutylmethyl ketone. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    N-Alkylation: Another method involves the N-alkylation of aniline with cyclobutylmethyl halide (e.g., cyclobutylmethyl chloride) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination or N-alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyclobutylmethyl)aniline can undergo oxidation reactions to form corresponding N-oxides or quinone imines. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can lead to the formation of cyclobutylmethylamine and aniline. Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to products such as halogenated or nitrated derivatives. Reagents like bromine (Br2) or nitric acid (HNO3) are commonly used.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, H2/Pd-C

    Substitution: Br2, HNO3, sulfuric acid (H2SO4)

Major Products:

    Oxidation: this compound N-oxide, quinone imines

    Reduction: Cyclobutylmethylamine, aniline

    Substitution: Halogenated anilines, nitroanilines

Scientific Research Applications

Chemistry: N-(cyclobutylmethyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: This compound is utilized in the production of dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethyl group can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

    N-methyl aniline: Similar structure but with a methyl group instead of a cyclobutylmethyl group.

    N-ethyl aniline: Contains an ethyl group instead of a cyclobutylmethyl group.

    N-cyclopropylmethyl aniline: Features a cyclopropylmethyl group instead of a cyclobutylmethyl group.

Uniqueness: N-(cyclobutylmethyl)aniline is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h1-3,7-8,10,12H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLFLMIOOKWFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663120
Record name N-(Cyclobutylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191664-09-2
Record name N-(Cyclobutylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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